molecular formula C22H27N3O4S B1666255 2-(((4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole CAS No. 955095-45-1

2-(((4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole

Cat. No. B1666255
M. Wt: 429.5 g/mol
InChI Key: DWDKHTXMLSZGDL-SSEXGKCCSA-N
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Description

The compound is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure is found in many important drugs and other useful compounds. The benzimidazole nucleus is part of vitamin B12, for example .


Molecular Structure Analysis

The benzimidazole core of the molecule is a bicyclic heteroarene, consisting of fused benzene and imidazole rings . The 2,2-dimethyl-1,3-dioxan-5-yl group is a type of acetal, a functional group characterized by a carbon atom connected to an ether oxygen atom and two alkyl groups .


Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of the aromatic ring . The 2,2-dimethyl-1,3-dioxan-5-yl group could potentially undergo reactions typical of acetals, such as hydrolysis under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Benzimidazoles are generally stable compounds. They are resistant to oxidation and reduction but can be functionalized through electrophilic and nucleophilic substitution reactions . The presence of the 2,2-dimethyl-1,3-dioxan-5-yl group could influence the compound’s solubility and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • This compound is a key intermediate for the preparation of chiral proton pump inhibitors. A synthesis route from 2,3-dimethylpyridine has been developed, achieving an optical purity of 95.5% as analyzed by chiral HPLC (X. Yang, 2008).
  • It's also used in the synthesis of Omeprazole and Lansoprazole, which are proton pump inhibitors. Various synthesis techniques and characterization methods, including HPLC, are utilized in these processes (I. Miroshnichenko & N. Yurchenko, 2002).

Pharmacological Effects

  • E3710, a derivative of this compound, has been investigated as a new proton pump inhibitor. It shows significant inhibitory effect on gastric acid secretion and is considered a promising therapy for acid-related diseases like gastroesophageal reflux disease (Kotaro Kodama et al., 2010).

Antibacterial Applications

  • Derivatives of this compound show selective antibacterial properties against Helicobacter spp. Certain structural modifications remove proton pump inhibitor activity while retaining antibacterial potency (T. Kühler et al., 2002).

Analytical Applications

  • The compound is used in spectrophotometry for the simultaneous determination of metal ions like V (V) and Co (II) in various materials, including alloys and ball bearings (B. Ranganath et al., 2015).

Biocatalysis

  • The compound is involved in the production of enantiopure esomeprazole through biocatalysis, using bacteria isolated from soil. This process is significant for the pharmaceutical industry (P. Babiak et al., 2011).

Green Chemistry Applications

  • Its intermediates have been synthesized using green chemistry approaches, focusing on reduced waste generation and environmental impact (Rohidas Gilbile et al., 2017).

Future Directions

The study of benzimidazole derivatives is a rich field with many potential directions for future research. These compounds have a wide range of biological activities, making them interesting targets for drug discovery . The introduction of new functional groups, such as the 2,2-dimethyl-1,3-dioxan-5-yl group, could potentially lead to compounds with novel properties.

properties

IUPAC Name

2-[[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-14-9-23-19(13-30(26)21-24-17-7-5-6-8-18(17)25-21)15(2)20(14)27-10-16-11-28-22(3,4)29-12-16/h5-9,16H,10-13H2,1-4H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDKHTXMLSZGDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)CS(=O)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole

Synthesis routes and methods I

Procedure details

A mixture of 2-(((4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzimidazole (500 mg, 1.21 mmol) and N,N,N′,N′-(−)-tetramethyl-(D)-tartaramide (396 mg, 1.94 mmol) in toluene (4 ml) was dissolved by heating at 40° C. for 10 minutes in a nitrogen atmosphere. Hafnium tetrabutoxide (315 μL, 0.78 mmol) was added to the mixture and further stirred at the same temperature for one hour. After the reaction mixture was cooled to room temperature, N,N-diisopropylethylamine (90 μl, 0.52 mmol) was added and subsequently, cumene hydroperoxide (267 μl, 1.46 mmol as the content was regarded as 80%) was added dropwise to the mixture and then the mixture was stirred at room temperature for 22 hours. After a saturated aqueous sodium hydrogen carbonate solution and a saturated aqueous sodium thiosulfate solution were added, the mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, filtrated, and concentrated. The residue was purified by silica gel column chromatography (NH silica gel: 30 g, elution solvent: ethyl acetate, ethyl acetate/methanol 7:3, 1;1 gradient). The fractions containing the title compound were collected with ethyl acetate and concentrated to obtain the title compound (206 mg, yield: 40%) as a colorless foam.
[Compound]
Name
N,N,N′,N′-(−)-tetramethyl-(D)-tartaramide
Quantity
396 mg
Type
reactant
Reaction Step One
Quantity
4 mL
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solvent
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Quantity
90 μL
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0 (± 1) mol
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0 (± 1) mol
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315 μL
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Yield
40%

Synthesis routes and methods II

Procedure details

A toluene (dehydrated)(2.22 ml)-water (2.3 μl, 0.128 mmol) solution of the 2-(((4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzimidazole (444 mg, 1.07 mmol) separately obtained in the same manner as described in the steps (11a) to (11g) of Example 11 and D-(−)-diethyl tartrate (80.6 μl, 0.471 mmol) was stirred at 50° C. for 10 minutes in a nitrogen atmosphere. Titanium (IV) isopropoxide (63.2 μl, 0.214 mmol) was added and the resultant mixture was stirred for further one hour in the same conditions. After the mixture was cooled to room temperature and N,N-diisopropylethylamine (59.6 μl, 0.342 mmol) was added, the resultant mixture was cooled to 0° C. After cumene hydroperoxide (611 μl, 3.31 mmol as the content was regarded as 80%) was added dropwise for 5 minutes at 0° C. to 2° C., the mixture was stirred at 0° C. to 7° C. for 3 hours and 35 minutes in an nitrogen atmosphere. After a saturated aqueous solution of sodium hydrogen carbonate was added to the reaction mixture, the mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was purified by silica gel column chromatography (NH silica gel: 20 g, elution solvent: dichloromethane, dichloromethane/methanol=20/1). The fractions containing the title compound were collected with ethyl acetate and concentrated to obtain the title compound (388 mg, yield: 84.4%) as a colorless foam.
Quantity
63.2 μL
Type
catalyst
Reaction Step One
Name
Quantity
2.3 μL
Type
reactant
Reaction Step Two
Quantity
2.22 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
D-(−)-diethyl tartrate
Quantity
80.6 μL
Type
reactant
Reaction Step Four
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Name
resultant mixture
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0 (± 1) mol
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59.6 μL
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resultant mixture
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0 (± 1) mol
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Reaction Step Nine
Yield
84.4%

Synthesis routes and methods III

Procedure details

To a toluene (20 ml)-methanol (2 ml) solution of the 2-(((4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzimidazole (424 mg, 1.03 mmol) obtained in the step (11g), a toluene (1 ml)-methanol (1 ml) solution of 3-chloroperbenzoic acid (246 mg, 0.927 mmol as the content was regarded as 65%) was added dropwise at −65° C. for 5 minutes in a nitrogen atmosphere. The mixture was stirred for 45 minutes in the same conditions. To the reaction mixture, a saturated aqueous solution of sodium hydrogen carbonate was added and the mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated. The residue was purified by silica gel column chromatography (NH silica gel: 20 g, elution solvent: dichloromethane, dichloromethane/methanol=10/1). The fractions containing the title compound were collected with ethyl acetate and concentrated. To the residue, diethyl ether was added. The resulting precipitate was collected by filtration and washed with diethyl ether to obtain the title compound (274 mg, yield: 61.9%) as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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1 mL
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Quantity
1 mL
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Quantity
2 mL
Type
solvent
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Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
61.9%

Synthesis routes and methods IV

Procedure details

2-(((4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzimidazole (580.3 g, content: 96.5%, amount: 560.0 g, 1.354 mol), toluene (3864 mL), and H2O (2.81 g, 0.156 mol) were sequentially added in a nitrogen atmosphere and the mixture was stirred while heating at 60° C. After 6 minutes, diethyl L-(+)-tartrate (122.9 g, 0.596 mol) was added with toluene (560 mL) to the resultant suspension, and the bottle of the reagent was washed down. After 30 minutes, dissolution was confirmed. After 8 minutes, titanium (IV) tetraisopropoxide (77.0 g, 0.271 mol) was added and the bottle of the reagent was washed down with toluene (56 mL). The resultant mixture was stirred while heating at the same temperature for about one hour. The mixture was cooled to 8° C. and N,N-diisopropylethylamine with toluene (280 mL) was added (56.01 g, 0.742 mol), and then, the bottle of the reagent was washed down. After 10 minutes, a toluene solution (840 mL) of cumene hydroperoxide (259.2 g, 1.422 mol) was added dropwise for 47 minutes and the mixture was stirred at 8° C. for about 18.5 hours. A 30% w/w aqueous sodium thiosulfate solution (2240 g) cooled was poured and the mixture was stirred for 12 minutes, and then the aqueous layer was discarded. To the organic layer, a 4% w/w aqueous sodium hydroxide solution (2240 g) was poured and the mixture was stirred, and allowed to stand. The aqueous layer was separated to obtain an aqueous solution of an optical isomer (short in retention time) of 2-(((4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole extracted with the aqueous sodium hydroxide solution as a brown-yellow suspension. To toluene (7840 mL), the solution (2.98 kg) of an optical isomer (short in retention time) of 2-(((4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole extracted with the aqueous sodium hydroxide solution was poured and the mixture was stirred. To the mixture, a 20% w/w aqueous acetic acid solution (400 mL), a 8% aqueous NaOH solution (50 mL), and a 20% w/w aqueous acetic acid solution (8 mL) were sequentially added while stirring and pH was adjusted to 8.64. The mixture was allowed to stand and separated, and the aqueous layer was discarded. The organic layer was washed with a 5% w/w aqueous saline solution (2240 g), separated to obtain a toluene extraction solution of an optical isomer (short in retention time) of 2-(((4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,3-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole (7.31 kg) (the content thereof: 567.7 g, 1.322 mol) as a brown-yellow solution.
Name
Quantity
2.81 g
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reactant
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Quantity
3864 mL
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solvent
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Quantity
122.9 g
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reactant
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[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
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reactant
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Quantity
560 mL
Type
solvent
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Quantity
2240 g
Type
reactant
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Quantity
2240 g
Type
reactant
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Quantity
77 g
Type
catalyst
Reaction Step Five
Quantity
259.2 g
Type
reactant
Reaction Step Six
Quantity
840 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(((4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-(((4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
2-(((4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
2-(((4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
2-(((4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
2-(((4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole

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